Auranticin B

描述

属性

CAS 编号 |

133943-51-8 |

|---|---|

分子式 |

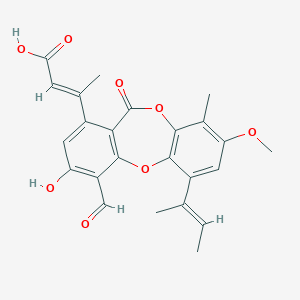

C24H22O8 |

分子量 |

438.4 g/mol |

IUPAC 名称 |

(E)-3-[1-[(E)-but-2-en-2-yl]-10-formyl-9-hydroxy-3-methoxy-4-methyl-6-oxobenzo[b][1,4]benzodioxepin-7-yl]but-2-enoic acid |

InChI |

InChI=1S/C24H22O8/c1-6-11(2)15-9-18(30-5)13(4)21-23(15)31-22-16(10-25)17(26)8-14(12(3)7-19(27)28)20(22)24(29)32-21/h6-10,26H,1-5H3,(H,27,28)/b11-6+,12-7+ |

InChI 键 |

OEOPAPDNSRVRHC-GNXRPPCSSA-N |

SMILES |

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3C=O)O)C(=CC(=O)O)C)C(=O)O2)C)OC |

手性 SMILES |

C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3C=O)O)/C(=C/C(=O)O)/C)C(=O)O2)C)OC |

规范 SMILES |

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3C=O)O)C(=CC(=O)O)C)C(=O)O2)C)OC |

同义词 |

auranticin B |

产品来源 |

United States |

化学反应分析

On-Line Methyl Esterification Initiation

Auranticin B's biosynthesis begins with an unusual methyl esterification strategy mediated by the methyltransferase Art28 . This enzyme catalyzes the transfer of a methyl group to a malonyl-acyl carrier protein (malonyl-ACP), forming a methyl ester bond during polyketide chain initiation .

-

Reaction : Malonyl-ACP + SAM → Methyl-esterified malonyl-ACP + SAH

-

Role : The methyl ester acts as a protective group, preventing unwanted side reactions during polyketide elongation.

This step ensures the inertness of the carboxyl terminus during subsequent biosynthetic stages .

Glycosylation at the 17-O Position

ART B is distinguished from ART A by a 17-O-glycosylation with a rare 3-keto sugar moiety . This modification is biosynthetically installed after the polyketide backbone is assembled .

-

Enzyme : Glycosyltransferase (exact enzyme not identified in current studies).

-

Substrate : ART A (aglycone) + activated 3-keto sugar donor.

-

Outcome : Enhanced structural complexity and bioactivity.

Stereochemical analysis confirmed the β-configuration of the glycosidic bond through combined NMR spectroscopy and computational modeling .

Hydrolytic Activation via Ester Cleavage

The final step in ART B’s activation involves hydrolysis of the methyl ester introduced by Art28. This reaction is catalyzed by the esterase Art9 , converting the inactive precursor ART 9B into active ART B .

| Reaction Parameter | Detail |

|---|---|

| Substrate | ART 9B (methyl-esterified intermediate) |

| Enzyme | Art9 (α/β-hydrolase) |

| Product | ART B (free carboxylate) |

| Biological Significance | Releases antibacterial activity by unmasking the carboxyl terminus. |

This step exemplifies a "protecting group" logic in natural product biosynthesis, safeguarding both the molecule and the producing organism from toxicity .

Structural and Functional Insights

-

Triene Side Chain : The conjugated triene in ART B likely participates in membrane-targeted antibacterial activity, though specific redox or electrophilic reactions remain uncharacterized .

-

3-Keto Sugar : This moiety may influence solubility and target interactions, but its exact chemical reactivity (e.g., keto-enol tautomerism) requires further study .

Recent advances in biosynthetic engineering and stereochemical analysis have clarified ART B’s reactivity profile, though gaps remain in understanding its downstream chemical interactions. Future studies could explore its synthetic derivatives or enzymatic tailoring for enhanced bioactivity .

常见问题

Basic Research Questions

Q. What are the established methods for isolating and characterizing Auranticin B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural characterization employs spectroscopic methods such as NMR (¹H/¹³C, 2D experiments) and high-resolution mass spectrometry (HRMS). For novel compounds, X-ray crystallography may resolve stereochemistry. Ensure purity via analytical HPLC (>95%) and report retention times/conditions .

- Key Considerations : Validate protocols using reference standards if available. Reproducibility requires detailed documentation of solvent systems, column types, and instrumentation parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。